3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
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Overview
Description
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom attached to a benzamide structure, along with a hydroxy group and a methyl group on the propan-2-yl side chain . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like PCC in dichloromethane at room temperature.
Reduction: Reducing agents like LiAlH4 in anhydrous ether under reflux conditions.
Major Products
Scientific Research Applications
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxy group play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 3-Bromo-N-methylbenzamide
- 3-Bromo-N-(1-hydroxy-2-methylpropyl)benzamide
Uniqueness
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to the presence of both a bromine atom and a hydroxy group on the benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds . The specific arrangement of functional groups allows for targeted interactions in various chemical and biological processes .
Properties
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLORAXUPPVMXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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